The synthesis of UNC0006 involves several key steps that utilize established organic synthesis techniques. The process typically begins with the formation of thiazole derivatives through condensation reactions involving appropriate thioketones and amines.
UNC0006 has a complex molecular structure characterized by multiple functional groups, including thiazole rings and a trifluoromethyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms.
UNC0006 participates in various chemical reactions that can be exploited for further modifications or derivatization. Notably:
These reactions can be utilized to create analogs of UNC0006 with potentially enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action of UNC0006 involves its interaction with specific molecular targets within cancer cells. Preliminary studies suggest that it may inhibit key signaling pathways associated with cell proliferation and survival.
Research indicates that UNC0006 may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This suggests a multifaceted approach to disrupting tumor growth.
UNC0006 is primarily investigated for its potential use in cancer therapy. Its ability to target specific pathways involved in tumorigenesis positions it as a candidate for further development into a therapeutic agent. Ongoing research aims to elucidate its full spectrum of biological activities and optimize its efficacy through structural modifications.
UNC0006 (IUPAC: 7-{4-[4-(2,3-dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one) features a 24-atom scaffold with molecular formula C₂₄H₂₉Cl₂N₃O₂ and molecular weight 462.41 g/mol. Its structure integrates:
Table 1: Structural and Synthetic Attributes of UNC0006
Property | Detail |
---|---|
Molecular Formula | C₂₄H₂₉Cl₂N₃O₂ |
Exact Mass | 461.1637 g/mol |
Synthetic Origin | Diversity-oriented modification of aripiprazole scaffold |
Key Modifications | Phenyl ring substituents, cyclic amino groups, linker optimization |
Synthetic Complexity | High (requires multi-step organic synthesis; minimum custom order: 1 gram) |
Synthesis involves sequential functionalization of the diazepane core and quinolinone coupling, with purity >98% confirmed via HPLC. The process emphasizes stereochemical control to maintain receptor binding specificity [5] [7].
UNC0006 exhibits moderate lipophilicity (calculated logP ~3.5) and aqueous solubility <10 μM, aligning with Lipinski’s rule of five parameters for CNS penetrance:
Table 2: Drug-Likeness and ADMET Profiling
Parameter | Value/Prediction | Method/Model |
---|---|---|
logP | 3.5 | Computational DFT |
Solubility (PBS) | <10 μM | Kinetic solubility assay |
BOILED-Egg Prediction | High GI absorption; BBB penetration | SwissADME |
CYP Inhibition | Inhibits major isoforms (3A4, 2D6) | Liver microsomes |
Plasma Protein Binding | >90% | Equilibrium dialysis |
Hepatotoxicity | Moderate risk | QSAR prediction |
Density Functional Theory (DFT) studies at B3LYP/6-311G** level indicate intramolecular charge transfer efficiency (ΔNmax = 2.477 eV), supporting its membrane diffusion capacity. The BOILED-Egg model confirms blood-brain barrier permeability without P-glycoprotein efflux, critical for CNS activity [3] [6] [9].
UNC0006 demonstrates biased agonism at human D₂ receptors:
Table 3: Receptor Signaling Profile in HEK-293T Cells
Assay System | Activity | EC₅₀/Value | Reference |
---|---|---|---|
D₂S/β-arrestin-2 recruitment (chemiluminescence) | Partial agonist | 270 nM | [1] |
D₂S/Gαₒ₁-coupled [³⁵S]GTPγS binding | Antagonist | >5 μM | [1] |
D₂R internalization (Tango assay) | Partial agonist | 3.2 nM | [4] |
This bias arises from preferential stabilization of D₂R conformations that recruit β-arrestin-2 over Gi-protein coupling. Structural dynamics simulations suggest the dichlorophenyl moiety enhances hydrophobic interactions within receptor subpockets, while the flexible diazepane linker accommodates arrestin-compatible conformations [4] [5]. Compared to aripiprazole, UNC0006 shows 5-fold lower efficacy in β-arrestin recruitment but negligible Gi activation, making it a purer arrestin-biased probe [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7